molecular formula C10H7NaO5S B12676947 4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt CAS No. 94232-29-8

4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12676947
CAS No.: 94232-29-8
M. Wt: 262.22 g/mol
InChI Key: RPXRJGGSNBJLNP-UHFFFAOYSA-M
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Description

4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a sulfonic acid group, which is neutralized by a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt typically involves the sulfonation of 4,7-dihydroxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or oleum as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration, and reaction time. The final product is purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of alkylated or acylated naphthalene derivatives.

Scientific Research Applications

4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt: Another naphthalene derivative with similar functional groups but different substitution patterns.

    1,5-Dihydroxynaphthalene-2-sulphonic acid, sodium salt: A compound with hydroxyl groups at different positions on the naphthalene ring.

Uniqueness

4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

94232-29-8

Molecular Formula

C10H7NaO5S

Molecular Weight

262.22 g/mol

IUPAC Name

sodium;4,7-dihydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O5S.Na/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1

InChI Key

RPXRJGGSNBJLNP-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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